Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate
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Overview
Description
Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiophene ring, followed by the introduction of various functional groups through reactions such as acylation, amidation, and esterification. Common reagents used in these reactions include acetic anhydride, p-toluidine, and methyl chloroformate. The reaction conditions often require controlled temperatures, catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient and cost-effective production of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new aromatic or aliphatic groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various physiological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: A simpler thiophene derivative with applications in organic synthesis.
2-Acetylthiophene: Known for its use in the synthesis of pharmaceuticals and agrochemicals.
Methyl 2-aminothiophene-3-carboxylate: Another thiophene derivative with potential biological activities.
Uniqueness
Methyl 4-methyl-2-(2-(thiophen-2-yl)acetamido)-5-(p-tolylcarbamoyl)thiophene-3-carboxylate stands out due to its complex structure, which combines multiple functional groups
Properties
Molecular Formula |
C21H20N2O4S2 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
methyl 4-methyl-5-[(4-methylphenyl)carbamoyl]-2-[(2-thiophen-2-ylacetyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H20N2O4S2/c1-12-6-8-14(9-7-12)22-19(25)18-13(2)17(21(26)27-3)20(29-18)23-16(24)11-15-5-4-10-28-15/h4-10H,11H2,1-3H3,(H,22,25)(H,23,24) |
InChI Key |
LZZIXDXJIHBULB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CS3)C(=O)OC)C |
Origin of Product |
United States |
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